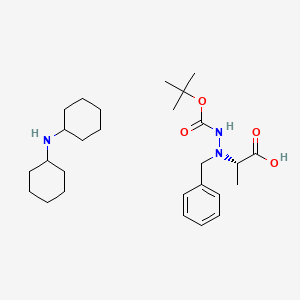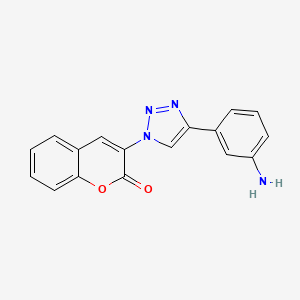
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a compound that combines a chromenone core with a triazole ring and an aminophenyl group. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,3-triazole.
Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the triazole-chromenone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the chromenone or triazole rings.
Reduction: Reduced forms of the chromenone or triazole rings.
Substitution: Functionalized derivatives with various substituents on the aminophenyl group.
科学研究应用
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromenone core.
Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins, DNA, and other biomolecules, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or other cellular responses.
相似化合物的比较
Similar Compounds
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: shares similarities with other triazole-chromenone derivatives, such as:
Uniqueness
- The presence of the aminophenyl group at the 3-position of the triazole ring distinguishes it from other derivatives, potentially enhancing its biological activity and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H12N4O2 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC 名称 |
3-[4-(3-aminophenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O2/c18-13-6-3-5-11(8-13)14-10-21(20-19-14)15-9-12-4-1-2-7-16(12)23-17(15)22/h1-10H,18H2 |
InChI 键 |
PEKACNFDDYKAMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N3C=C(N=N3)C4=CC(=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

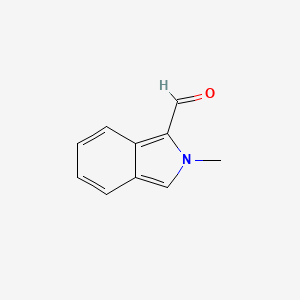
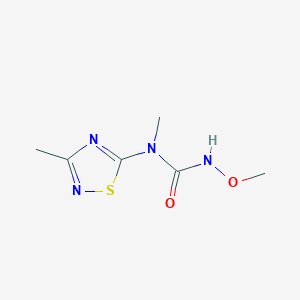
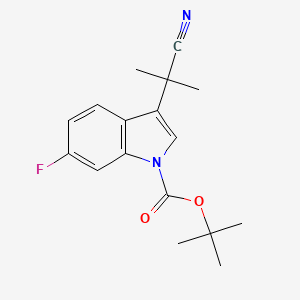
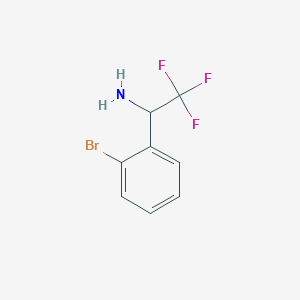
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
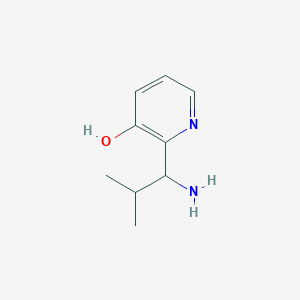
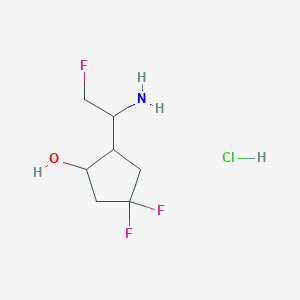

![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
